2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a piperazine ring, a thiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl isothiocyanate with piperazine to form an intermediate, which is then reacted with pyrimidine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .
Comparison with Similar Compounds
Similar Compounds
- Trans-4-{2-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-ethyl}-N,N-dimethylcarbamoyl-cyclohexylamine
- 7-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one
- 2-[4-(3,4-Dichlorophenyl)-1-piperazinyl]-1-(imidazo[1,2-a]pyrimidin-3-yl)ethanone
Uniqueness
What sets 2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine apart is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C17H15Cl2N5S |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C17H15Cl2N5S/c18-12-2-3-13(14(19)10-12)15-11-25-17(22-15)24-8-6-23(7-9-24)16-20-4-1-5-21-16/h1-5,10-11H,6-9H2 |
InChI Key |
CCYONDVESMAYBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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